Picarbutrazox

Description

pesticide

Structure

3D Structure

Properties

IUPAC Name |

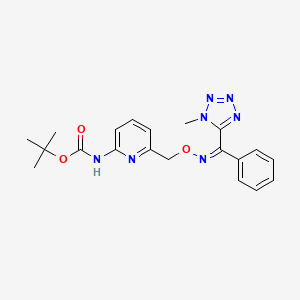

tert-butyl N-[6-[[(Z)-[(1-methyltetrazol-5-yl)-phenylmethylidene]amino]oxymethyl]pyridin-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O3/c1-20(2,3)30-19(28)22-16-12-8-11-15(21-16)13-29-24-17(14-9-6-5-7-10-14)18-23-25-26-27(18)4/h5-12H,13H2,1-4H3,(H,21,22,28)/b24-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHWNXDZOULUHC-ULJHMMPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CON=C(C2=CC=CC=C2)C3=NN=NN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CO/N=C(/C2=CC=CC=C2)\C3=NN=NN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895836 | |

| Record name | 1,1-Dimethylethyl N-(6-((((Z)-((1-methyl-1H-tetrazol-5-yl)phenylmethylene)amino)oxy)methyl)-2-pyridinyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500207-04-5 | |

| Record name | Picarbutrazox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500207-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picarbutrazox [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500207045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylethyl N-(6-((((Z)-((1-methyl-1H-tetrazol-5-yl)phenylmethylene)amino)oxy)methyl)-2-pyridinyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (6-{[(Z)-(1-methyl-1H-5-tetrazolyl)(phenyl)methylene]aminooxymethyl}-2-pyridyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICARBUTRAZOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5ZAQ41GWY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Picarbutrazox: An In-depth Technical Guide on its Mode of Action Against Oomycetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picarbutrazox is a novel oomyceticide belonging to the tetrazolyloxime chemical class.[1] It has demonstrated significant efficacy against a broad spectrum of plant-pathogenic oomycetes, including species of Pythium, Phytophthora, Bremia, Peronospora, and Pseudoperonospora.[1][2][3] Classified by the Fungicide Resistance Action Committee (FRAC) under the code U17, its mode of action is still not fully elucidated, signifying a unique mechanism of action with no known cross-resistance to other existing oomycete fungicides such as phenylamides, carboxylic acid amides (CAA), and quinone outside inhibitors (QoI).[1][4][5] This lack of cross-resistance makes this compound a valuable tool in fungicide resistance management programs.[6][7] This technical guide provides a comprehensive overview of the current understanding of this compound's mode of action, supported by available quantitative data, experimental methodologies, and visual representations of its proposed mechanism and experimental workflows.

Theorized Mode of Action

The primary hypothesis surrounding the mode of action of this compound centers on the disruption of phospholipid biosynthesis, leading to compromised cell membrane integrity and function.[1] This disruption is thought to block the phosphatidylcholine pathway, a critical process for membrane formation and maintenance in oomycetes. The consequence of this disruption is cellular leakage and a general breakdown of normal pathogenic functions, ultimately affecting the cell membrane and associated organelles.[1]

Morphological and Developmental Effects

Treatment with this compound induces distinct morphological and developmental changes in oomycetes. These observable effects provide clues to its underlying mechanism:

-

Mycelial Growth Inhibition: this compound is highly effective at inhibiting the mycelial growth of various oomycete species.[8][9][10]

-

Swelling and Hyperbranching: A characteristic effect of this compound treatment is the induction of swelling and hyperbranching of the mycelia.[1][10][11]

-

Inhibition of Asexual Reproduction: The fungicide has been shown to inhibit critical stages of the oomycete life cycle, including zoospore formation, zoospore encystment, and the germination of cystospores.[1][10][11]

Quantitative Efficacy Data

The efficacy of this compound has been quantified against a range of oomycete pathogens, primarily through the determination of the effective concentration for 50% inhibition (EC50). The following tables summarize the available data.

Table 1: In Vitro Efficacy of this compound Against Various Oomycete Species

| Oomycete Species | Isolate Count | EC50 Range (µg a.i./mL) | Mean EC50 (µg a.i./mL) | Reference |

| Phytophthora, Phytopythium, Globisporangium, and Pythium spp. | 189 | 0.0013 - 0.0483 | Not Reported | [8][9] |

| Pythium spp. | 528 | Not Reported | 0.000376 | [7] |

| Phytophthora spp., Pythium spp., and Phytopythium spp. | 16 | 0.00031 - 0.00727 | Not Reported | [12] |

| Phytophthora capsici (mycelial development) | Not Reported | Not Reported | 0.00134 | [12] |

| Phytophthora capsici (sporangia production) | Not Reported | Not Reported | 0.00111 | [12] |

| Phytophthora capsici (zoospore release) | Not Reported | Not Reported | 0.00485 | [12] |

| Phytophthora capsici (cyst germination) | Not Reported | Not Reported | 0.0588 | [12] |

| Pythium spp. | Not Reported | Not Reported | 0.000434 | [10][11] |

Table 2: Field Efficacy of this compound Against Downy Mildew

| Crop | Pathogen | Treatment Rate | Disease Control (%) | Reference |

| Head Lettuce | Bremia lactucae | Not Specified | 90-93 | [6] |

| Leaf Lettuce | Bremia lactucae | Not Specified | 88-97 | [6] |

| Spinach | Peronospora farinosa | Not Specified | 91-97 | [6] |

Key Experimental Protocols

The following sections describe the general methodologies used in the evaluation of this compound's efficacy and mode of action.

In Vitro Sensitivity Assays (Mycelial Growth Inhibition)

Objective: To determine the concentration of this compound required to inhibit the mycelial growth of oomycetes.

General Protocol:

-

Media Preparation: A suitable growth medium (e.g., cornmeal agar, V8 juice agar) is amended with a serial dilution of this compound. A control medium without the fungicide is also prepared.

-

Inoculation: A mycelial plug of a specific oomycete isolate is placed in the center of each agar plate.

-

Incubation: The plates are incubated in the dark at an optimal temperature for the specific oomycete species.

-

Data Collection: The diameter of the mycelial colony is measured at regular intervals.

-

Analysis: The percentage of growth inhibition is calculated relative to the control. The EC50 value is then determined by plotting the inhibition percentage against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.[8][9]

Greenhouse Efficacy Trials

Objective: To evaluate the protective and curative activity of this compound under controlled environmental conditions.

General Protocol:

-

Plant Cultivation: Healthy host plants susceptible to the target oomycete pathogen are grown in pots.

-

Fungicide Application:

-

Protective: Plants are treated with this compound at various concentrations before being inoculated with the pathogen.

-

Curative: Plants are first inoculated with the pathogen and then treated with this compound after a set period.

-

-

Inoculation: Plants are inoculated with a suspension of oomycete spores (e.g., zoospores or sporangia).

-

Incubation: The inoculated plants are maintained in a high-humidity environment to facilitate infection and disease development.

-

Disease Assessment: The severity of disease symptoms is rated on a standardized scale at regular intervals.

-

Analysis: The efficacy of the fungicide is calculated based on the reduction in disease severity compared to untreated control plants.[12]

Visualizations

Proposed Signaling Pathway Disruption

Caption: Proposed mechanism of this compound via inhibition of phospholipid biosynthesis.

Experimental Workflow for In Vitro Sensitivity Testing

Caption: Workflow for determining the in vitro sensitivity of oomycetes to this compound.

Logical Relationship of this compound's Effects

Caption: Logical flow from this compound application to disease control.

Conclusion and Future Directions

This compound represents a significant advancement in the management of oomycete-incited plant diseases. Its novel mode of action, categorized under FRAC group U17, provides a much-needed tool for resistance management strategies. The current body of evidence strongly suggests that its primary target is the disruption of phospholipid biosynthesis, leading to a cascade of events that compromise cell membrane integrity and ultimately inhibit oomycete growth and development.

While the quantitative data clearly demonstrates its high level of efficacy, further research is warranted to precisely identify the specific enzyme or protein target within the phospholipid biosynthesis pathway. Elucidating the exact molecular target will not only provide a more complete understanding of its mode of action but also aid in the development of future fungicides and the proactive management of potential resistance. Detailed investigations into the mechanisms of its translaminar activity and systemic translocation within different plant species will also be crucial for optimizing its application and efficacy in diverse agricultural systems.[1][12]

References

- 1. envirobiotechjournals.com [envirobiotechjournals.com]

- 2. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]

- 3. ir4project.org [ir4project.org]

- 4. frac.info [frac.info]

- 5. scribd.com [scribd.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Effectiveness Added to a Seed Treatment Mixture for Management of Oomycetes that Impact Soybean in Ohio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. immunomart.org [immunomart.org]

- 12. Biological activity and systemic translocation of the new tetrazolyloxime fungicide this compound against plant-pathogenic oomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a Novel Oomycete-Specific Fungicide: A Technical Guide to the Discovery and Development of Picarbutrazox

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picarbutrazox has emerged as a significant advancement in the control of oomycete pathogens, a class of destructive plant pathogens responsible for diseases such as downy mildew, late blight, and Pythium-related root rots. Developed by Nippon Soda and globally commercialized for seed treatment by Syngenta under the trade name VAYANTIS®, this novel fungicide belongs to the tetrazolyloxime chemical class.[1][2] It is distinguished by a unique mode of action, classified by the Fungicide Resistance Action Committee (FRAC) as U17, indicating an unknown mode of action that does not exhibit cross-resistance with existing fungicides.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, biological activity, and development of this compound, including detailed experimental methodologies and extensive quantitative data.

Discovery and Chemical Profile

This compound (IUPAC name: tert-butyl N-[6-[[(Z)-[(1-methyltetrazol-5-yl)-phenylmethylidene]amino]oxymethyl]-2-pyridinyl]carbamate) is a synthetic fungicide first presented by Nippon Soda in 2013.[4] It is an oxime O-ether and a member of the tetrazole and pyridine chemical families.[5][6]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C20H23N7O3 | [6] |

| Molecular Weight | 409.4 g/mol | [6] |

| CAS Number | 500207-04-5 | [6] |

Synthesis

The synthesis of this compound is achieved through a convergent approach, involving the late-stage combination of two primary intermediates: a pyridine carbamate derivative and a tetrazolyloxime moiety.[5] This method allows for efficient and high-yield production.[4]

The key steps in the synthesis are as follows:

-

Preparation of the Pyridine Carbamate Building Block: The synthesis begins with the reaction of 2-aminopyridine with phosgene in the presence of tert-butanol to yield a carbamate.[5] This is followed by oxidation to its pyridine N-oxide analog and a subsequent one-pot chlorination and protection procedure to yield the final pyridine carbamate intermediate.[5]

-

Preparation of the Tetrazolyloxime Building Block: The second key intermediate is synthesized starting from the amidation of ethyl phenylglyoxylate.[5] The tetrazole ring is then formed in a two-step process involving chlorination and subsequent treatment with sodium azide.[5] The resulting α-ketotetrazole is then oximated using hydroxylamine.[5]

-

Final Combination: The two advanced building blocks are combined under basic conditions, followed by debenzoylation, to yield the final this compound molecule.[5]

Caption: Convergent synthesis pathway of this compound.

Mode of Action

This compound's mode of action is not yet fully elucidated, hence its classification in FRAC group U17.[3][4] However, it is theorized to work by disrupting the biosynthesis of phospholipids, which are essential components of cellular membranes in oomycetes.[5] This disruption leads to impaired cell membrane function, causing swelling and hyperbranching of mycelia, and inhibition of various developmental stages of the pathogen, including zoospore formation and germination.[6] A key advantage of this novel mode of action is the lack of cross-resistance with other fungicides used to control oomycete pathogens.[4]

Caption: Proposed mode of action of this compound.

Biological Activity and Efficacy

This compound demonstrates high efficacy against a broad spectrum of oomycete pathogens, including species of Pythium, Phytophthora, Plasmopara, Peronospora, and Bremia.[5] It exhibits protective, curative, and translaminar activity.[5][7]

In Vitro Efficacy

The in vitro efficacy of this compound has been demonstrated against a wide range of oomycete species. The effective concentration for 50% growth inhibition (EC50) values are consistently low, indicating high potency.

| Pathogen | EC50 (µg a.i./mL) | Reference |

| Phytophthora capsici (mycelial development) | 1.34 x 10⁻³ | [7] |

| Phytophthora capsici (sporangia production) | 1.11 x 10⁻³ | [7] |

| Phytophthora capsici (zoospore release) | 4.85 x 10⁻³ | [7] |

| Phytophthora capsici (cyst germination) | 5.88 x 10⁻² | [7] |

| Various Phytophthora, Pythium, and Phytopythium spp. (16 species) | 3.1 x 10⁻⁴ - 7.27 x 10⁻³ | [7] |

| Various Phytophthora, Phytopythium, Globisporangium, and Pythium spp. (189 isolates of 29 species) | 0.0013 - 0.0483 | [8] |

Field Trial Efficacy

Extensive field trials have confirmed the effectiveness of this compound in controlling key oomycete diseases in various crops.

| Crop | Disease | Pathogen | Efficacy (% Disease Control) | Reference |

| Grapes | Downy Mildew | Plasmopara viticola | High (significantly reduced disease index) | [9] |

| Cucumber | Downy Mildew | Pseudoperonospora cubensis | 90-96 | [10] |

| Head Lettuce | Downy Mildew | Bremia lactucae | ~90 | [10] |

| Spinach | Downy Mildew | Peronospora farinosa | 91-97 | [10] |

| Corn (Seed Treatment) | Damping-off | Pythium spp. | ~29% increase in plant count, ~19% increase in yield | [10] |

| Turf | Pythium diseases | Pythium spp. | ~92 | [10] |

Experimental Protocols

In Vitro Bioassay for EC50 Determination (Poisoned Food Technique)

This method is commonly used to evaluate the in vitro efficacy of fungicides against mycelial growth.

-

Media Preparation: Prepare a suitable culture medium, such as Potato Dextrose Agar (PDA).[11]

-

Fungicide Incorporation: After autoclaving and cooling the medium to approximately 45°C, add the desired concentrations of this compound (typically from a stock solution in a suitable solvent).[11] Pour the amended medium into sterile Petri plates.[11]

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target oomycete onto the center of the solidified, fungicide-amended agar.[11]

-

Incubation: Incubate the plates at an optimal temperature for the pathogen (e.g., 26±2°C) in the dark.[11]

-

Data Collection: Measure the radial mycelial growth daily until the mycelium in the control plates (without fungicide) reaches the edge of the plate.[11]

-

Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.[11] The EC50 value is then determined by probit analysis or by fitting the data to a dose-response curve.[1]

Caption: Workflow for in vitro bioassay (Poisoned Food Technique).

Field Trial for Efficacy Against Grape Downy Mildew

This protocol outlines a typical field trial to evaluate the efficacy of this compound.

-

Experimental Design: Use a Randomized Complete Block Design (RCBD) with multiple replicates (e.g., four) for each treatment.[9][12]

-

Treatments: Include different application rates of this compound (e.g., 500, 750, 1000, and 1250 ml/ha of a 100 SC formulation), a standard fungicide for comparison, and an untreated control.[9]

-

Application: Apply the treatments as foliar sprays using a backpack sprayer or similar equipment.[9][13] The timing and number of applications should be based on disease pressure and weather conditions, often including both preventative and curative sprays.[9]

-

Disease Assessment: Periodically assess the disease severity on leaves and bunches using a standardized rating scale.[9] Calculate the Percent Disease Index (PDI).[9]

-

Yield and Phytotoxicity Assessment: At harvest, measure the marketable yield for each treatment.[9] Also, observe the plants for any signs of phytotoxicity (e.g., leaf burn, stunting) at regular intervals after application.[9]

-

Statistical Analysis: Analyze the PDI and yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.[9]

Analytical Method for this compound Residue in Soil

This method uses liquid chromatography with tandem mass spectrometry (LC-MS/MS) for the detection and quantification of this compound and its metabolites.

-

Extraction: Extract a known weight of the soil sample (e.g., 5.0 g) with a solution of ammonium chloride and methanol, followed by a second extraction with a methanol/formic acid solution.

-

Cleanup: Combine the supernatants from the extractions, dilute with methanol, and filter the extract through a syringe filter (e.g., 0.2 µm nylon).

-

Analysis: Dilute an aliquot of the filtered extract with water and analyze using an LC-MS/MS system with positive electrospray ionization.

-

Quantification: Quantify this compound and its metabolites by comparing their peak areas to those of a calibration curve generated from certified reference standards.[3] The limit of quantitation (LOQ) is typically around 0.01 mg/kg.

Toxicology and Environmental Fate

Toxicological studies have been conducted to assess the safety of this compound.

| Study Type | Result | Reference |

| Acute Oral, Dermal, and Inhalation Toxicity (Rat) | Low toxicity | [14] |

| Eye and Skin Irritation (Rabbit) | Minimally irritating to the eye, non-irritating to the skin | [14] |

| Skin Sensitization (Guinea Pig) | Negative | [14] |

| Genotoxicity/Mutagenicity | No evidence | [15] |

| Two-year chronic toxicity/carcinogenicity (Rat) | NOAEL: 2.34 mg/kg bw/day | [16] |

| Acceptable Daily Intake (ADI) | 0.023 mg/kg bw/day | [16] |

This compound is slightly to moderately persistent in soil and degrades through hydrolysis, photolysis, and microbial action.[4] It has low mobility in soil, making leaching unlikely.[4]

Conclusion

This compound represents a significant innovation in the management of oomycete diseases in agriculture. Its novel mode of action provides a valuable tool for fungicide resistance management programs.[10] Extensive in vitro and field studies have demonstrated its high efficacy against a broad range of economically important pathogens. The detailed experimental protocols and comprehensive data presented in this guide underscore the rigorous scientific evaluation that has supported the development and registration of this important fungicide. As research continues, a deeper understanding of its precise molecular target will further enhance its strategic use in integrated pest management systems worldwide.

References

- 1. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. mda.state.mn.us [mda.state.mn.us]

- 5. How is this compound synthesised and what does it do?_Chemicalbook [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Biological activity and systemic translocation of the new tetrazolyloxime fungicide this compound against plant-pathogenic oomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Effectiveness Added to a Seed Treatment Mixture for Management of Oomycetes that Impact Soybean in Ohio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. envirobiotechjournals.com [envirobiotechjournals.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. chemijournal.com [chemijournal.com]

- 12. researchsoln.com [researchsoln.com]

- 13. mdpi.com [mdpi.com]

- 14. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 15. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 16. This compound (Pesticides) - PMC [pmc.ncbi.nlm.nih.gov]

Picarbutrazox FRAC group and resistance classification

An In-depth Technical Guide to Picarbutrazox: FRAC Group and Resistance Classification

Introduction

This compound is a novel systemic fungicide belonging to the tetrazolyloxime chemical class, developed for the control of oomycete pathogens.[1][2][3] First registered by the U.S. Environmental Protection Agency (EPA) in 2021, it provides a new tool for managing diseases caused by Pythium, Phytophthora, and various downy mildew species (Bremia, Peronospora, Pseudoperonospora) in a range of crops and turf.[3][4][5][6] This technical guide provides a comprehensive overview of its classification, mode of action, resistance profile, and the experimental data supporting its use.

FRAC Classification and Mode of Action

The Fungicide Resistance Action Committee (FRAC) has classified this compound into Group U17 .[1][2][3][4][7] The "U" designation signifies a currently unknown mode of action .[2][7] This classification underscores its novelty and importance in resistance management strategies. This compound is the first registered fungicide from the tetrazolyloxime chemical group.[2]

While the precise biochemical target site is still under investigation, research suggests this compound disrupts critical cellular processes within oomycetes.[2] One theory posits that it interferes with the biosynthesis of phospholipids, which compromises the integrity and normal function of the pathogen's cellular membrane.[8] This disruption manifests in distinct morphological changes, including the swelling and hyperbranching of mycelia.[2][8] Furthermore, it has been observed to inhibit key stages of the pathogen lifecycle, such as zoospore formation, zoospore encystment, and cystospore germination.[8][9]

Resistance Classification and Management

A key advantage of this compound is its unique mode of action, which places it in a distinct category from existing oomycete-targeting fungicides. Crucially, studies have demonstrated no cross-resistance between this compound and fungicides from other major chemical groups, including:

This lack of cross-resistance makes this compound an invaluable tool for fungicide resistance management programs.[1][2] It can be effectively rotated or used in mixtures with fungicides that have different modes of action, reducing the selection pressure for resistance to any single chemistry.[1] Its introduction provides a new solution for managing Pythium populations that may have developed reduced sensitivity to other fungicides like mefenoxam and ethaboxam.[3] The resistance risk for this compound itself is currently categorized by FRAC as "not known".[7][10][11]

Data Presentation: Efficacy and Sensitivity

Quantitative studies have demonstrated the high intrinsic activity of this compound against a wide range of oomycete pathogens.

| Parameter | Value | Pathogen(s) | Source |

| Mean EC₅₀ Value | 0.000376 mg a.i./L | 528 isolates across 40 Pythium species | [3] |

| EC₅₀ Value Range | 0.0013 - 0.0483 µg a.i./mL | 189 isolates across 29 species (Phytophthora, Pythium, etc.) | [12] |

Field trials have confirmed its efficacy, showing performance comparable or superior to commercial standards.

| Treatment (Rate) | Location | Percent Disease Index (PDI) on Leaves | Marketable Yield (t/ha) |

| This compound 100 SC (1250 ml/ha) | Nashik, India | 9.31 | 24.87 |

| This compound 100 SC (1250 ml/ha) | Sangli, India | 7.13 | 25.31 |

| Fungicide | Average Disease Control (%) |

| This compound | 92% |

| Mefenoxam | 89% |

| Cyazofamid | 87% |

| Treatment | Plant Count / Acre | Yield (bushels / acre) |

| Untreated Seed | ~22,000 | 166 |

| This compound Treated Seed | ~28,500 (~29% increase) | 198 (~19% increase) |

Experimental Protocols

Protocol 1: In Vitro Sensitivity of Pythium Species

This protocol is based on the methodology used to establish baseline sensitivity to this compound.[3]

-

Isolate Collection and Identification: A total of 528 isolates representing 40 different Pythium species were sourced from infected corn, soybean, and cotton plants from 17 U.S. states.[3] Additional isolates were obtained from university collections. Species-level identification was confirmed using both morphological and molecular tools.[3]

-

Mycelial Growth Inhibition Assay: The sensitivity of each isolate was determined in vitro. Isolates were grown on media amended with technical-grade this compound.

-

Concentration Series: A range of concentrations was used to determine the inhibition curve: 0, 0.00001, 0.0001, 0.001, 0.01, and 0.1 mg/L.[3]

-

Data Analysis and EC₅₀ Calculation: Mycelial growth was measured after a set incubation period. The effective concentration required to inhibit mycelial growth by 50% (EC₅₀) was calculated for each isolate by regressing the relative growth inhibition against the log-transformed fungicide concentrations.[3]

Protocol 2: Field Efficacy Against Grape Downy Mildew

This protocol describes the field evaluation of this compound for controlling Plasmopara viticola.[8]

-

Trial Location and Crop: Field trials were conducted at two locations in Maharashtra, India (Nashik and Sangli) over two consecutive seasons.[8] Grape varieties used were 'Super Sonaka' and 'Thompson Seedless'.[8]

-

Experimental Design: The trial was laid out in a randomized block design.

-

Treatments: this compound 100 SC was evaluated at four different application rates: 500, 750, 1000, and 1250 ml/ha, alongside an untreated control and commercial standards.[8]

-

Application Schedule: A total of four foliar sprays were applied. The first application was preventive, with three subsequent curative sprays applied upon the first observation of disease symptoms.[8]

-

Data Collection:

-

Disease Assessment: The Percent Disease Index (PDI) was calculated based on the severity of downy mildew on leaves and berries at regular intervals.[8]

-

Yield Assessment: At harvest, the total marketable fruit yield was recorded for each treatment plot and converted to tonnes per hectare (t/ha).[8]

-

Phytotoxicity Assessment: Plants were visually inspected for any signs of phytotoxicity, including leaf tip injury, wilting, necrosis, epinasty, and fruit injury.[8]

-

Conclusion

This compound represents a significant advancement in the management of oomycete diseases. Its classification in the unique FRAC Group U17, coupled with its novel mode of action, provides a much-needed tool to combat fungicide resistance.[2][4] Extensive in vitro and field data have validated its high efficacy against economically important pathogens like Pythium and downy mildews. For researchers and crop protection professionals, this compound offers a potent and reliable component for integrated disease management programs, ensuring sustainable control of oomycete pathogens while mitigating the risk of resistance development.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Buy this compound | 500207-04-5 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. mda.state.mn.us [mda.state.mn.us]

- 5. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]

- 6. ir4project.org [ir4project.org]

- 7. frac.info [frac.info]

- 8. envirobiotechjournals.com [envirobiotechjournals.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ppqs.gov.in [ppqs.gov.in]

- 11. scribd.com [scribd.com]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

Picarbutrazox: An In-Depth Technical Guide on the Putative Inhibition of Phospholipid Biosynthesis and Beyond

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picarbutrazox is a novel fungicide belonging to the tetrazolyloxime chemical class, demonstrating high efficacy against a broad spectrum of oomycete pathogens. Classified by the Fungicide Resistance Action Committee (FRAC) under the unique code U17, its precise mode of action remains to be fully elucidated. The prevailing hypothesis centers on the disruption of phospholipid biosynthesis, leading to compromised cell membrane integrity and function in the target pathogens. This technical guide synthesizes the current understanding of this compound's mechanism of action, collating available efficacy data, and presenting detailed hypothetical experimental protocols to investigate its biochemical and physiological effects. Furthermore, this guide explores an emerging secondary hypothesis of this compound-induced plant resistance, providing a comprehensive overview for researchers in the field.

Introduction to this compound

Developed by Nippon Soda Co., Ltd., this compound is a systemic fungicide effective against oomycete diseases in various crops.[1][2] Its unique FRAC code, U17, signifies a mode of action that is not yet fully understood and is distinct from other existing fungicide classes.[1][3][4] This novelty makes this compound a valuable tool for resistance management programs. The primary hypothesis for its mode of action is the inhibition of phospholipid biosynthesis, which disrupts the normal function of the pathogen's cellular membrane.[1] This disruption is observed to cause swelling and hyperbranching of mycelia and inhibits critical life cycle stages such as zoospore formation, encystment, and cystospore germination.[1][5]

Efficacy of this compound Against Oomycetes

This compound has demonstrated potent inhibitory effects on the mycelial growth of a wide range of oomycete pathogens. The following table summarizes the 50% effective concentration (EC50) values from various studies.

| Pathogen Species | EC50 (mg/L) | Reference |

| Pythium spp. (mean of 40 species) | 0.000376 | [1] |

| Pythium spp. (mean) | 0.000434 | [5] |

Hypothesized Mechanism of Action: Inhibition of Phospholipid Biosynthesis

The leading hypothesis for this compound's mode of action is its interference with the biosynthesis of phospholipids, essential components of cellular membranes. One specific, yet unconfirmed, suggestion is the blockage of the phosphatidylcholine (PC) pathway.

The Phosphatidylcholine Biosynthesis Pathway in Oomycetes

In oomycetes, as in other eukaryotes, phosphatidylcholine can be synthesized via two primary routes: the Kennedy pathway (CDP-choline pathway) and the phosphatidylethanolamine N-methylation pathway.

-

The Kennedy Pathway: This pathway involves the sequential conversion of choline to phosphocholine, then to CDP-choline, and finally, the transfer of the phosphocholine headgroup to a diacylglycerol (DAG) backbone, catalyzed by the enzyme cholinephosphotransferase.

-

Phosphatidylethanolamine N-methylation Pathway: In this pathway, phosphatidylethanolamine (PE) is sequentially methylated three times by phosphatidylethanolamine N-methyltransferase (PEMT) enzymes to yield PC.

Disruption of these pathways would lead to a decreased availability of PC, a major structural phospholipid. This would severely impact the integrity and fluidity of the plasma membrane and organellar membranes, leading to the observed morphological abnormalities and ultimately, cell death.

References

Elucidation of Picarbutrazox's Novel Mode of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picarbutrazox is a recently developed fungicide belonging to the tetrazolyloxime chemical class, demonstrating high efficacy against oomycete pathogens.[1][2] Classified by the Fungicide Resistance Action Committee (FRAC) under the unique code U17, its mode of action is currently designated as unknown, signaling a novel mechanism distinct from existing oomyceticides.[3][4][5] This novelty presents a significant advantage for disease control, particularly in managing resistance to established fungicide groups.[4][6] This technical guide synthesizes the current body of research to provide an in-depth overview of this compound's biological activity, presents key quantitative data, details relevant experimental protocols, and visualizes the hypothesized mechanisms and metabolic pathways. The leading theory suggests that this compound disrupts the biosynthesis of phospholipids, compromising the integrity and function of the pathogen's cellular membrane.[7][8]

Biological Activity and Spectrum

This compound exhibits potent and specific activity against oomycetes, a group of destructive plant pathogens that includes genera such as Pythium, Phytophthora, Bremia, Peronospora, and Pseudoperonospora.[9][10] It has demonstrated robust and consistent control of diseases like damping-off, seedling blight, and downy mildews in a variety of crops, including corn, soybeans, leafy greens, and cucurbits.[1][4] Notably, no cross-resistance has been observed with other oomycete-targeting fungicide classes, such as phenylamides, carboxylic acid amides (CAAs), or quinone outside inhibitors (QoIs).[6][7]

The compound's effect on the pathogen is multifaceted, interfering with several key stages of its life cycle. Microscopic observations reveal that treatment with this compound induces significant morphological abnormalities, including the swelling and hyperbranching of mycelia.[7][11] Furthermore, it effectively inhibits critical reproductive and infectious processes such as zoospore formation, zoospore encystment, and the germination of cystospores.[7][11]

Quantitative Efficacy Data

The efficacy of this compound has been quantified through extensive in vitro and field studies. The half-maximal effective concentration (EC₅₀) values, which measure the concentration of a fungicide required to inhibit 50% of pathogen growth, are consistently low, indicating high potency.

In Vitro Efficacy

The tables below summarize the EC₅₀ values of this compound against a range of oomycete species and developmental stages.

Table 1: In Vitro Mycelial Growth Inhibition (EC₅₀) of this compound Against Various Oomycetes

| Pathogen Species | Number of Isolates/Species | EC₅₀ Range (µg/mL) | Mean EC₅₀ (µg/mL) | Source |

|---|---|---|---|---|

| Various Oomycetes | 189 isolates of 29 species | 0.0013 - 0.0483 | Not Reported | [12] |

| Various Oomycetes | 16 species | 0.00031 - 0.00727 | Not Reported | [13] |

| Pythium spp. | 528 isolates of 40 species | Not Reported | 0.000376 | [6] |

| Phytophthora sojae | Not Specified | Not Reported | 0.0198 | [13] |

| Globisporangium ultimum | Not Specified | Not Reported | 0.0014 | [13] |

| Pythium aphanidermatum | Not Specified | Not Reported | 0.0031 |[13] |

Table 2: In Vitro Efficacy (EC₅₀) of this compound Against Phytophthora capsici Life Cycle Stages

| Developmental Stage | EC₅₀ (µg/mL) | Source |

|---|---|---|

| Mycelial Development | 0.00134 | [13] |

| Sporangia Production | 0.00111 | [13] |

| Zoospore Release | 0.00485 | [13] |

| Cyst Germination | 0.0588 |[13] |

Field Efficacy

Field trials corroborate the high intrinsic activity observed in vitro, demonstrating effective disease control under commercial growing conditions.

Table 3: Comparative Field Efficacy of this compound Against Downy Mildew

| Crop | This compound Disease Control (%) | Commercial Standard Fungicides Control (%) | Source |

|---|---|---|---|

| Head Lettuce | 90 - 93 | 89 - 90 | [4] |

| Leaf Lettuce | 88 - 97 | up to 84 | [4] |

| Spinach | 91 - 97 | 88 - 90 | [4] |

| Cucumbers | 90 - 96 | Similar to this compound |[4] |

Hypothesized Mode of Action: Phospholipid Biosynthesis

While the precise molecular target remains to be elucidated, the leading hypothesis posits that this compound disrupts the biosynthesis of phospholipids, which are essential components of cellular membranes.[7][8] It is theorized that the fungicide specifically blocks the phosphatidylcholine pathway.[7] This disruption would impair membrane integrity and fluidity, leading to the observed outcomes of mycelial swelling, leakage of cellular contents, and ultimately, pathogen death.

This proposed mechanism aligns with the observed pleiotropic effects on oomycete growth and development, as membrane function is critical for nearly all cellular processes.

Inhibition of Oomycete Life Cycle

This compound's efficacy stems from its ability to disrupt multiple stages of the oomycete life cycle. This multi-stage inhibition prevents both the vegetative growth and the propagation of the pathogen, contributing to its robust performance as a control agent.

Experimental Protocols

Reproducible and standardized methodologies are crucial for evaluating the efficacy and characteristics of novel fungicides. The following are outlines of key experimental protocols used in the assessment of this compound.

Protocol: In Vitro Sensitivity Assay (EC₅₀ Determination)

This protocol is designed to determine the concentration of this compound that inhibits 50% of mycelial growth for a given oomycete isolate.

-

Isolate Culture: Culture the target oomycete isolate on a suitable solid medium (e.g., V8 juice agar or corn meal agar) at an optimal temperature until the colony is actively growing.

-

Fungicide Stock Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Medium Amendment: Autoclave the growth medium and cool it to 50-55°C. Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.0001, 0.001, 0.01, 0.1, 1.0 µg/mL). Ensure the solvent concentration is constant across all treatments, including the control.

-

Plating: Dispense the amended agar into sterile petri dishes.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the margin of an actively growing culture onto the center of each amended plate.

-

Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific pathogen.

-

Data Collection: After a set incubation period (e.g., 3-7 days), when the control colony has reached a measurable diameter, record the colony diameter for each treatment.

-

Analysis: Calculate the percentage of growth inhibition relative to the solvent control. Use probit or log-logistic regression analysis to determine the EC₅₀ value from the dose-response curve.

Protocol: Crop Safety Evaluation

This protocol assesses potential phytotoxic effects of this compound on host plants.

-

Plant Material: Grow healthy, uniform plants of the target crop species to a specified growth stage.

-

Treatment Preparation: Prepare spray solutions of this compound formulations (e.g., 20WG, SC) at multiple rates, typically 1X, 2X, and 4X the proposed label rate.[9] An untreated control and a water-only spray control should be included.

-

Application: Apply the treatments to the plant foliage until runoff, ensuring thorough coverage. Typically, multiple applications (e.g., three) are made at set intervals (e.g., 14 days).[9]

-

Evaluation: At regular intervals (e.g., 1, 3, 7, and 14 days after each application), visually assess plants for any signs of phytotoxicity.

-

Data Collection: Rate injury on a scale of 0 to 10 or 0% to 100%, where 0 indicates no injury and the maximum value represents complete plant death.[9] Note specific symptoms such as chlorosis, necrosis, stunting, or malformation.

-

Analysis: Analyze the data to determine the No Observable Effect Level (NOEL) and to assess if any observed injury is transient or permanent.

Metabolic Fate in Plants

Understanding the metabolism of this compound in crops is essential for regulatory assessment and for identifying the residues of concern. Studies in crops like cucumber and lettuce have shown a primary metabolic pathway involving isomerization and cleavage.[14]

The parent compound, this compound, can be isomerized to TZ-1E.[14] Both the parent and its isomer can then be cleaved at the imine bond, producing the metabolite TZ-5. This is followed by conjugation with glucose to form a more polar metabolite.[14]

Conclusion and Future Directions

This compound represents a significant advancement in the control of oomycete pathogens. Its novel mode of action, classified under FRAC Group U17, makes it an invaluable tool for fungicide resistance management. While current evidence strongly suggests the disruption of phospholipid biosynthesis as the primary mechanism, the precise molecular target protein or enzyme remains to be identified.

Future research should focus on:

-

Target Identification: Utilizing biochemical and genetic approaches, such as affinity chromatography, labeled this compound probes, and genomic sequencing of resistant mutants, to pinpoint the specific molecular target.

-

Mechanism Validation: Detailed lipidomic analysis of treated pathogens to confirm and characterize the alterations in phospholipid profiles.

-

Resistance Evolution: Monitoring for any shifts in sensitivity in field populations and investigating the molecular basis of any potential resistance.

The complete elucidation of this compound's mode of action will not only deepen our understanding of oomycete biology but also pave the way for the rational design of future fungicides.

References

- 1. International Congress of Plant Pathology (ICPP) 2018: Plant Health in A Global Economy [apsnet.confex.com]

- 2. This compound | C20H23N7O3 | CID 56945144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mda.state.mn.us [mda.state.mn.us]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Buy this compound | 500207-04-5 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. envirobiotechjournals.com [envirobiotechjournals.com]

- 8. This compound (Ref: NF-171) [sitem.herts.ac.uk]

- 9. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]

- 10. ir4project.org [ir4project.org]

- 11. immunomart.org [immunomart.org]

- 12. This compound Effectiveness Added to a Seed Treatment Mixture for Management of Oomycetes that Impact Soybean in Ohio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

Picarbutrazox Target Site Identification in Pythium spp.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picarbutrazox is a novel fungicide belonging to the tetrazolyloxime chemical class, demonstrating high efficacy against oomycete pathogens, including numerous species of the destructive genus Pythium. Classified by the Fungicide Resistance Action Committee (FRAC) under the unique code U17, its precise mode of action has remained officially unelucidated.[1][2] This technical guide synthesizes current research to explore the putative target site of this compound in Pythium spp., consolidating quantitative efficacy data and outlining detailed experimental protocols for target validation. Evidence strongly suggests that this compound, like other modern oomyceticides, may target oxysterol-binding proteins (OSBPs) or OSBP-related proteins (ORPs), disrupting essential lipid homeostasis within the pathogen. This guide provides the foundational knowledge and methodological frameworks necessary for researchers to further investigate and confirm this hypothesis.

Introduction to this compound

Developed by Nippon Soda Co., Ltd. and Syngenta, this compound offers a new tool for the management of diseases caused by oomycetes, such as damping-off and root rot, which are significant threats to agriculture.[3] It exhibits no known cross-resistance with existing fungicide classes like phenylamides, carboxylic acid amides (CAAs), or quinone outside inhibitors (QoIs), making it a valuable component in fungicide resistance management programs.[4][5]

Initial studies on its mode of action pointed towards the disruption of phospholipid biosynthesis, leading to compromised cell membrane integrity.[6] This is visually supported by observed physiological effects on the pathogen, including swelling and hyperbranching of mycelia, and the inhibition of zoospore formation and germination.[7]

The Hypothesized Target Site: Oxysterol-Binding Proteins (OSBPs)

While the definitive target of this compound is yet to be formally identified, a compelling body of indirect evidence points towards Oxysterol-Binding Proteins (OSBPs) or OSBP-related proteins (ORPs). This hypothesis is strengthened by the elucidation of the target for another modern oomycete fungicide, oxathiapiprolin (FRAC code 49), which is a known OSBP inhibitor.[8]

OSBPs are a conserved family of lipid transfer proteins in eukaryotes that are crucial for maintaining lipid homeostasis.[9] They are typically located at membrane contact sites, facilitating the transport of sterols and phospholipids between organelles like the endoplasmic reticulum and the Golgi apparatus.[10] By inhibiting an OSBP homologue, this compound could disrupt vital cellular processes in Pythium, such as membrane biogenesis, cell signaling, and the formation of complex lipids, ultimately leading to cell death.[8]

Hypothesized Signaling Pathway Disruption

The following diagram illustrates the proposed mechanism of action for this compound, targeting an OSBP to disrupt lipid transport.

References

- 1. mda.state.mn.us [mda.state.mn.us]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Syngenta introduces new corn seed treatment for unmatched Pythium protection | Newsroom | Syngenta US [syngenta-us.com]

- 4. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. This compound (Ref: NF-171) [sitem.herts.ac.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. OSBPI Fungicides | FRAC [frac.info]

- 9. The Diverse Functions of Oxysterol-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Picarbutrazox: Molecular Profile, Properties, and Methodologies

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picarbutrazox is a novel fungicide belonging to the unprecedented tetrazolyloxime chemical class. It is classified by the Fungicide Resistance Action Committee (FRAC) under group U17, signifying an unknown mode of action.[1][2] Developed by Nippon Soda, it demonstrates high efficacy against oomycete pathogens, including crucial agricultural threats like Pythium and Phytophthora species.[1] The current leading theory on its mechanism suggests it disrupts phospholipid biosynthesis, thereby compromising the integrity of the pathogen's cellular membrane.[3][4][5] this compound exhibits both protective and curative activity through translaminar and systemic movement.[6][7] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, toxicological profile, environmental fate, and detailed experimental protocols for its analysis.

Chemical Identity and Physicochemical Properties

This compound is a synthetic carbamate and pyridine fungicide.[4] Its unique structure is central to its novel mode of action against oomycetes. The fundamental identification and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | tert-butyl N-[6-[[(Z)-[(1-methyltetrazol-5-yl)-phenylmethylidene]amino]oxymethyl]pyridin-2-yl]carbamate | [2][8] |

| CAS Number | 500207-04-5 | [1][9] |

| Molecular Formula | C₂₀H₂₃N₇O₃ | [2] |

| Molecular Weight | 409.4 g/mol | [2] |

| Chemical Class | Tetrazolyloxime |[10][1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Off-white solid | [11] |

| Melting Point | 136.6 °C | |

| Boiling Point | 326.68 °C | |

| Water Solubility | 0.33 mg/L (at 20°C) | [1] |

| Organic Solvent Solubility | Soluble in acetone | [12] |

| Vapor Pressure | 1.2 x 10⁻⁷ torr (at 25°C) | [1] |

| Log P (Octanol-Water Partition Coefficient) | 4.16 |[13] |

Mode of Action and Fungicidal Spectrum

While the precise molecular target of this compound is still under investigation (FRAC Group U17), experimental evidence points towards the disruption of phospholipid biosynthesis.[2][4] This action compromises the pathogen's cell membrane function, leading to observable morphological changes such as swelling and hyperbranching of mycelia, and inhibition of critical life cycle stages like zoospore formation and germination.[2][5] This unique mechanism means there is no known cross-resistance with other major oomycete fungicide classes like phenylamides or Quinone outside Inhibitors (QoIs).[6]

This compound is highly effective against a range of oomycete pathogens.[5] Its spectrum includes species of significant economic impact in agriculture and turf management.

Table 3: Fungicidal Activity of this compound against Key Oomycetes

| Pathogen Species | Activity Metric | Value (µg/mL) | Source(s) |

|---|---|---|---|

| Various Oomycetes (16 species) | EC₅₀ Range | 0.00031 - 0.00727 | [7] |

| Phytophthora capsici | EC₅₀ (Mycelial Development) | 0.00134 | [7] |

| Phytophthora capsici | EC₅₀ (Sporangia Production) | 0.00111 | [7] |

| Various Pythium & Phytophthora spp. (189 isolates) | EC₅₀ Range | 0.0013 - 0.0483 |[14] |

Toxicological Profile

The toxicological profile of this compound has been evaluated by multiple regulatory agencies. In mammalian studies, the primary target organs are the liver and thyroid, with observed effects including hepatocellular hypertrophy.[15][16] Importantly, studies have shown no evidence of neurotoxicity, reproductive toxicity, teratogenicity, or genotoxicity.[15][16] The U.S. EPA has classified this compound as having "suggestive evidence of carcinogenic potential," while noting a non-genotoxic mechanism is likely involved.[1][16]

Table 4: Summary of Toxicological Endpoints for this compound

| Endpoint | Value | Agency/Source |

|---|---|---|

| Acceptable Daily Intake (ADI) | 0.023 mg/kg bw/day | Food Safety Commission of Japan (FSCJ)[15][16] |

| Acute Reference Dose (ARfD) | Unnecessary to specify | Food Safety Commission of Japan (FSCJ)[15][16] |

| Carcinogenicity | Suspected of causing cancer (H351) | GHS Classification |

| Lowest NOAEL | 2.34 mg/kg bw/day (2-year rat study) | FSCJ[15][16] |

In ecotoxicological studies, this compound shows varied effects across different non-target organisms.

Table 5: Ecotoxicological Profile of this compound

| Organism Group | Toxicity Classification | Source(s) |

|---|---|---|

| Freshwater Fish & Invertebrates | Highly toxic (acute basis) | U.S. EPA[1] |

| Birds & Mammals | Practically non-toxic (acute basis) | U.S. EPA[1] |

| Honey Bees (larval & adult) | Practically non-toxic (acute contact & oral) | U.S. EPA[1] |

| Aquatic Plants | Risk below level of concern | U.S. EPA[1] |

Environmental Fate

The environmental behavior of this compound is characterized by moderate persistence and low mobility. The primary routes of degradation are photolysis, hydrolysis, and microbial action.[1] A key transformation is the rapid photolytic conversion of this compound to its more stable E-isomer, TZ-1E, which exhibits similar toxicity and is often considered a residue of concern along with the parent compound.[1][17] Due to its high soil adsorption coefficient (Koc), this compound is slightly mobile and unlikely to leach into groundwater.[1][17]

Table 6: Environmental Fate Properties of this compound

| Parameter | Medium | Value | Source(s) |

|---|---|---|---|

| Aerobic Half-Life | Soil | 35 - 73 days | [1] |

| Aerobic Half-Life | Aquatic | 51 - 86 days | [1] |

| Photolysis Half-Life (Parent + TZ-1E) | Soil | 44 days | [1] |

| Photolysis Half-Life (Parent + TZ-1E) | Water | 1.7 - 2.1 days | [1] |

| Hydrolysis Half-Life | Water (pH 7, 25°C) | 21 days | [1] |

| Dissipation Time (DT₅₀) (Parent + TZ-1E) | Field Soil | 93 - 239 days | [1] |

| Soil Adsorption Coefficient (Koc) | Soil | 1530 - 5849 L/kg |[1] |

Experimental Protocols

Accurate quantification of this compound and its key metabolites is essential for regulatory compliance, environmental monitoring, and efficacy studies. The standard analytical technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Residue Analysis in Soil (EPA Validated Method)

This protocol is designed for the quantitative determination of this compound and its metabolites (e.g., TZ-1E, TZ-2, TZ-5) in soil matrices.[18]

-

Principle: Residues are extracted from soil using a methanol-based solvent system. The resulting extract is then analyzed by LC-MS/MS without requiring a separate cleanup step for many soil types. The validated Limit of Quantitation (LOQ) is 0.01 mg/kg (ppm).[18]

-

Methodology:

-

Sample Preparation: Weigh 5.0 g of soil into a suitable extraction vessel.

-

Extraction: Add 1.25 g of ammonium chloride and 25 mL of methanol. Homogenize thoroughly using a high-speed shaker (e.g., Geno/grinder®).[18]

-

Separation: Centrifuge the sample to pellet the soil particles. Decant and filter the supernatant (0.2-μm Nylon filter) into a mixing cylinder.[18]

-

Re-extraction: Add 15 mL of 75:25 methanol:0.1% formic acid to the soil pellet and repeat the homogenization and centrifugation steps.[18]

-

Final Preparation: Combine the second filtered supernatant with the first and adjust the final volume to 50 mL with methanol.

-

Analysis: Take an aliquot of the final extract and dilute with ultra-pure water before injection into the LC-MS/MS system for analysis in positive ion mode.[18]

-

Residue Analysis in Crops (Modified QuEChERS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is a streamlined approach widely used for pesticide residue analysis in high-moisture food matrices. This protocol is based on methods successfully validated for this compound.[19]

-

Principle: The sample is first extracted and partitioned using an organic solvent (acetonitrile) and salts. The supernatant is then cleaned using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components before LC-MS/MS analysis.

-

Methodology:

-

Sample Preparation: Homogenize a representative 10-15 g sample of the crop material. If the sample is dry, add an appropriate amount of water.

-

Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 10-15 mL of acidified acetonitrile. Add a pre-packaged QuEChERS salt packet (typically containing MgSO₄ and NaCl). Shake vigorously for 1 minute.[19]

-

Partitioning: Centrifuge the tube at >3000 rpm for 5 minutes.

-

Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove sugars and organic acids), C18 (to remove nonpolar interferences), and MgSO₄ (to remove residual water).[19]

-

Final Separation: Vortex the d-SPE tube for 30 seconds and centrifuge for 2-5 minutes.

-

Analysis: Collect the final supernatant, filter if necessary, and inject it into the LC-MS/MS for quantification.

-

In Vitro Mycelial Growth Inhibition Assay

This bioassay is fundamental for determining the intrinsic activity of this compound against a target oomycete and for calculating the effective concentration for 50% inhibition (EC₅₀).

-

Principle: The target oomycete is grown on a nutrient agar medium amended with serial dilutions of this compound. The radial growth of the mycelium is measured over time, and the inhibition relative to a non-treated control is calculated to determine the EC₅₀ value.

-

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent like acetone.

-

Media Amendment: Prepare a nutrient medium appropriate for the test oomycete (e.g., V8 juice agar or corn meal agar). While the agar is still molten, add aliquots of the this compound stock solution to create a series of desired final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1.0 µg/mL). A solvent-only control should also be prepared.

-

Plating: Pour the amended agar into petri dishes and allow them to solidify.

-

Inoculation: Place a small mycelial plug, taken from the leading edge of an actively growing oomycete culture, in the center of each amended plate.

-

Incubation: Incubate the plates in the dark at an optimal temperature for the test organism.

-

Data Collection: When the mycelial growth in the control plates has reached a suitable diameter (e.g., two-thirds of the plate), measure two orthogonal diameters of the fungal colony on each plate.

-

Calculation: Calculate the percentage of growth inhibition for each concentration relative to the control. Use a probit or log-logistic regression analysis to calculate the EC₅₀ value from the dose-response data.

-

References

- 1. mda.state.mn.us [mda.state.mn.us]

- 2. Buy this compound | 500207-04-5 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. This compound (Ref: NF-171) [sitem.herts.ac.uk]

- 5. envirobiotechjournals.com [envirobiotechjournals.com]

- 6. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]

- 7. Biological activity and systemic translocation of the new tetrazolyloxime fungicide this compound against plant-pathogenic oomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | CAS 500207-04-5 | LGC Standards [lgcstandards.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. hpc-standards.com [hpc-standards.com]

- 12. 1253511-94-2・this compound Metabolite B Standard・163-28401[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound Effectiveness Added to a Seed Treatment Mixture for Management of Oomycetes that Impact Soybean in Ohio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound (Pesticides) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. epa.gov [epa.gov]

- 19. researchgate.net [researchgate.net]

Picarbutrazox: A Technical Guide on its Efficacy Against Oomycete Mycelial Growth and Zoospore Germination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picarbutrazox is a novel oomyceticide belonging to the tetrazolyloxime chemical class, demonstrating significant activity against a broad spectrum of plant-pathogenic oomycetes.[1][2] Classified by the Fungicide Resistance Action Committee (FRAC) under the unique code U17, its precise mode of action is currently unknown, highlighting a new area for biochemical research.[3] This technical guide provides a comprehensive overview of the effects of this compound on two critical stages of the oomycete life cycle: mycelial growth and zoospore germination. The information presented herein is intended to support further research and development in the field of oomycete disease management.

This compound has demonstrated high efficacy in controlling diseases caused by Pythium and Phytophthora species, which are responsible for significant crop losses worldwide.[3][4] The compound is noted for inducing morphological abnormalities in treated oomycetes, specifically swelling and hyperbranching of the mycelia, and for inhibiting zoospore formation, encystment, and germination.[4][5]

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound against various oomycete species, focusing on mycelial growth inhibition and the inhibition of different developmental stages.

Table 1: Efficacy of this compound on Mycelial Growth of Various Oomycete Species

| Oomycete Species | Number of Isolates | EC50 Range (µg/mL) | Mean EC50 (µg/mL) | Reference |

| Pythium spp. | 528 (from 40 species) | Not specified | 0.000376 | [2] |

| Various Oomycetes | 189 (from 29 species) | 0.0013 - 0.0483 | Not specified | [6] |

| Various Oomycetes | 16 | 0.00031 - 0.00727 | Not specified | [7] |

| Pythium spp. | Not specified | Not specified | 0.000434 | [4] |

Table 2: Efficacy of this compound on Different Life Stages of Phytophthora capsici

| Life Stage | EC50 (µg/mL) |

| Mycelial Development | 0.00134 |

| Sporangia Production | 0.00111 |

| Zoospore Release | 0.00485 |

| Cyst Germination | 0.0588 |

Experimental Protocols

The following are generalized protocols for assessing the in vitro efficacy of this compound against oomycete mycelial growth and zoospore germination. These are based on standard mycological techniques and information inferred from the available literature, as detailed step-by-step protocols for this compound-specific assays are not widely published.

Mycelial Growth Inhibition Assay

This protocol is designed to determine the concentration of this compound that effectively inhibits the vegetative growth of oomycetes.

a. Materials:

-

Pure cultures of the target oomycete species (e.g., Pythium aphanidermatum, Phytophthora capsici)

-

Appropriate culture medium (e.g., Potato Dextrose Agar [PDA], V8 juice agar)

-

Sterile Petri dishes (90 mm)

-

This compound technical grade or a formulated product of known concentration

-

Sterile distilled water

-

Solvent for this compound (e.g., dimethyl sulfoxide [DMSO], acetone), if necessary

-

Sterile cork borer (5 mm diameter)

-

Incubator set to the optimal growth temperature for the target oomycete

-

Micropipettes and sterile tips

b. Procedure:

-

Prepare the desired culture medium and sterilize by autoclaving. Allow it to cool to approximately 45-50°C.

-

Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions to achieve the desired final concentrations in the agar (e.g., 0, 0.0001, 0.001, 0.01, 0.1, and 1.0 µg/mL).

-

Add the appropriate volume of the this compound dilutions to the molten agar to reach the final test concentrations. For the control plates, add an equivalent volume of the solvent.

-

Pour the amended agar into sterile Petri dishes and allow them to solidify.

-

Using a sterile cork borer, take mycelial plugs from the actively growing edge of a fresh oomycete culture.

-

Place a single mycelial plug in the center of each agar plate.

-

Seal the plates and incubate them in the dark at the optimal temperature for the oomycete's growth.

-

Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC50 value (the concentration of this compound that causes 50% inhibition of mycelial growth) using probit analysis or other appropriate statistical software.

Zoospore Germination Inhibition Assay

This protocol assesses the effect of this compound on the germination of oomycete zoospores.

a. Materials:

-

Zoospore suspension of the target oomycete (e.g., Phytophthora capsici)

-

Sterile microtiter plates (96-well) or small Petri dishes

-

This compound stock solution and dilutions

-

Sterile distilled water or a nutrient solution that supports germination

-

Microscope and glass slides

-

Hemocytometer for spore counting

-

Incubator

b. Procedure:

-

Induce zoospore release from sporangia following established protocols for the specific oomycete. This often involves temperature shocks and washing with sterile water.

-

Adjust the concentration of the zoospore suspension to a known density (e.g., 1 x 10^4 zoospores/mL) using a hemocytometer.

-

In the wells of a microtiter plate, add the desired concentrations of this compound. Include a control with no this compound.

-

Add the zoospore suspension to each well.

-

Incubate the plates under conditions that promote zoospore germination (e.g., room temperature, in the dark) for a sufficient period (e.g., 4-24 hours).

-

After incubation, observe a subsample of zoospores from each treatment under a microscope.

-

A zoospore is considered germinated if the germ tube is at least twice the diameter of the cyst.

-

Count the number of germinated and non-germinated zoospores (at least 100 spores per replicate).

-

Calculate the percentage of germination inhibition for each this compound concentration compared to the control.

-

Determine the EC50 value for zoospore germination inhibition.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the current understanding of this compound's effects and the experimental workflows.

Caption: Hypothesized mechanism of this compound action on oomycetes.

Caption: Workflow for mycelial growth inhibition assay.

Caption: Workflow for zoospore germination inhibition assay.

Conclusion

This compound is a highly effective oomyceticide with a novel, yet uncharacterized, mode of action. Its ability to inhibit both mycelial growth and zoospore germination at low concentrations makes it a valuable tool for the management of oomycete-incited plant diseases. The data and protocols presented in this guide offer a foundation for researchers to further investigate the efficacy and underlying mechanisms of this promising fungicide. Future research should focus on elucidating the specific biochemical pathways targeted by this compound to better understand its mode of action and to develop strategies for its sustainable use in agriculture.

References

Picarbutrazox and the Tetrazolyloxime Class: A Technical Guide to a Novel Fungicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picarbutrazox is a novel fungicide belonging to the tetrazolyloxime chemical class, developed by Nippon Soda.[1][2] It represents a significant advancement in the control of oomycete pathogens, a group of destructive plant pathogens responsible for diseases such as late blight, downy mildew, and Pythium-related root rots.[3][4] The Fungicide Resistance Action Committee (FRAC) has classified this compound under the unique code U17, signifying a novel mode of action with no known cross-resistance to other oomycete fungicides.[1][5] This makes it a valuable tool for integrated pest management (IPM) and fungicide resistance management programs.[1] This technical guide provides an in-depth overview of the chemical properties, biological activity, mode of action, and synthesis of this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is an oxime O-ether and a member of the tetrazole and pyridine families.[6] Its chemical structure is characterized by a tetrazolyloxime core linked to a pyridinyl carbamate moiety.[6] The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-[6-[[(Z)-[(1-methyltetrazol-5-yl)-phenylmethylidene]amino]oxymethyl]-2-pyridinyl]carbamate | [6] |

| CAS Number | 500207-04-5 | [6] |

| Molecular Formula | C20H23N7O3 | [6][7] |

| Molecular Weight | 409.44 g/mol | [7][8] |

| Water Solubility (20°C) | 0.33 mg/L | [9] |

| Persistence (DT50) | 93 to 239 days (this compound + TZ-1E) | [9] |

| Aquatic Photolysis Half-life | 1.7 to 2.1 days (this compound + TZ-1E) | [9] |

Biological Activity and Efficacy

This compound exhibits high efficacy against a broad spectrum of oomycete pathogens.[3][4] Its activity is primarily observed through the inhibition of mycelial growth, sporangia production, zoospore release, and cyst germination.[2][7]

In Vitro Efficacy

The in vitro efficacy of this compound has been demonstrated against a wide range of oomycete species. The 50% effective concentration (EC50) values for mycelial growth inhibition are presented in the table below.

| Pathogen Species | EC50 (µg/mL) | Reference |

| Phytophthora capsici (mycelial development) | 0.00134 | [2] |

| Phytophthora capsici (sporangia production) | 0.00111 | [2] |

| Phytophthora capsici (zoospore release) | 0.00485 | [2] |

| Phytophthora capsici (cyst germination) | 0.0588 | [2] |

| Phytophthora sansomeana | 0.0483 | [1][5] |

| Phytopythium helicoides | 0.0013 | [1][5] |

| Globisporangium ultimum | 0.0014 | [3] |

| Pythium aphanidermatum | 0.0031 | [3] |

| Various Pythium species (mean) | 0.000434 | [7] |

| 16 Oomycete species (range) | 0.00031 - 0.00727 | [2] |

| 189 isolates of 29 species (range) | 0.0013 - 0.0483 | [1][5] |

Field Efficacy

Field trials have demonstrated the practical utility of this compound in controlling oomycete diseases.

| Crop | Disease | % Disease Control | Reference |

| Turf | Pythium diseases | 92% | [10] |

| Cucumbers | Downy mildew | 90-96% | [10] |

| Peppers (Greenhouse) | Phytophthora capsici (protective) | 100% | [2] |

| Peppers (Greenhouse) | Phytophthora capsici (curative) | 41.03% | [2] |

Mode of Action

The precise molecular target of this compound is still under investigation; however, it is theorized to disrupt the biosynthesis of phospholipids, which are essential components of cellular membranes.[11] This disruption leads to a loss of membrane integrity and function, ultimately causing cell death.[11] The proposed mechanism involves the inhibition of a key enzyme in the phospholipid biosynthesis pathway.

Caption: Proposed mechanism of this compound action.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the coupling of two key intermediates. A generalized synthetic scheme is presented below.

Caption: Key stages in the synthesis of this compound.

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay